6-(Bromomethyl)tridecane

Catalog No.
S896139
CAS No.
85531-03-9
M.F
C14H29B
M. Wt
277.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(Bromomethyl)tridecane

CAS Number

85531-03-9

Product Name

6-(Bromomethyl)tridecane

IUPAC Name

6-(bromomethyl)tridecane

Molecular Formula

C14H29B

Molecular Weight

277.28 g/mol

InChI

InChI=1S/C14H29Br/c1-3-5-7-8-10-12-14(13-15)11-9-6-4-2/h14H,3-13H2,1-2H3

InChI Key

DDWZTZDZRNVURY-UHFFFAOYSA-N

SMILES

CCCCCCCC(CCCCC)CBr

Canonical SMILES

CCCCCCCC(CCCCC)CBr

6-(Bromomethyl)tridecane is an organobromine compound with the chemical formula C14_{14}H29_{29}Br. It features a bromomethyl group (-CH2_2Br) attached to the sixth carbon of a tridecane backbone, which consists of a straight-chain alkane containing thirteen carbon atoms. This compound is known for its reactivity, particularly due to the presence of the bromine atom, which can participate in various

  • Potential Applications

    Due to the presence of a bromine atom and a methyl bromide functional group, 6-(Bromomethyl)tridecane could potentially be a useful intermediate in organic synthesis. Organic synthesis refers to the creation of new organic compounds from simpler starting materials . The bromide group can be readily substituted with other functional groups, allowing for the creation of various organic molecules. Additionally, the long alkyl chain (tridecane) could be used for applications requiring a hydrophobic (water-repelling) moiety.

  • Need for Further Research

    More research is needed to fully understand the specific applications of 6-(Bromomethyl)tridecane in scientific research. Scientific publications and databases haven't revealed any current research focused on this specific molecule.

  • Availability

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide ions, cyanide ions, or amines.
  • Elimination Reactions: Under basic conditions, it can lose hydrogen bromide to form alkenes.
  • Oxidation Reactions: It can be oxidized to yield alcohols or carboxylic acids.

Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution, potassium tert-butoxide for elimination, and potassium permanganate for oxidation.

The synthesis of 6-(Bromomethyl)tridecane typically involves the bromination of tridecane. A common method is free radical bromination, where tridecane reacts with bromine in the presence of a radical initiator like azobisisobutyronitrile under UV light. The reaction can be summarized as follows:

C13H28+Br2C13H27Br+HBr\text{C}_{13}\text{H}_{28}+\text{Br}_2\rightarrow \text{C}_{13}\text{H}_{27}\text{Br}+\text{HBr}

In industrial settings, continuous flow reactors can be employed to enhance control over reaction conditions and improve yield and purity .

6-(Bromomethyl)tridecane is primarily used in organic synthesis as an electrophilic reagent. It serves as a building block for creating various organic compounds and is involved in the synthesis of surfactants and other functional materials. Its unique reactivity makes it suitable for applications in pharmaceuticals and agrochemicals .

Several compounds share structural similarities with 6-(Bromomethyl)tridecane. These include:

  • 6-Chloromethyltridecane: Contains a chlorine atom instead of bromine; generally less reactive.
  • 6-Iodomethyltridecane: Contains an iodine atom, which increases reactivity compared to the bromine analog.
  • 6-Fluoromethyltridecane: Contains a fluorine atom; typically less reactive than bromine.

Uniqueness

6-(Bromomethyl)tridecane stands out due to its balanced reactivity—higher than that of chlorine but lower than that of iodine—making it a versatile reagent in organic synthesis. This unique reactivity profile allows it to participate effectively in various chemical transformations while maintaining stability under certain conditions .

Molecular Structure and Composition

6-(Bromomethyl)tridecane is an organobromine compound with the molecular formula C₁₄H₂₉Br [1] [2] [3]. The compound features a tridecane backbone consisting of thirteen carbon atoms arranged in a linear chain, with a bromomethyl functional group (-CH₂Br) attached to the sixth carbon atom from either end of the chain [4]. The compound is registered under the Chemical Abstracts Service number 85531-03-9 [1] [2] [3].

The molecular weight of 6-(Bromomethyl)tridecane is 277.28 grams per mole [1] [2] [3]. The canonical SMILES notation for this compound is CCCCCCCC(CBr)CCCCC, which illustrates the linear alkyl chain structure with the bromomethyl substituent at the sixth position [2]. The International Union of Pure and Applied Chemistry name for this compound is 6-(bromomethyl)tridecane [4].

PropertyValueReference
Molecular FormulaC₁₄H₂₉Br [1] [2] [3]
Molecular Weight277.28 g/mol [1] [2] [3]
Chemical Abstracts Service Number85531-03-9 [1] [2] [3]
International Union of Pure and Applied Chemistry Name6-(bromomethyl)tridecane [4]
Canonical SMILESCCCCCCCC(CBr)CCCCC [2]

Structural Characterization

Nuclear Magnetic Resonance Spectroscopy

The Nuclear Magnetic Resonance spectroscopic characterization of 6-(Bromomethyl)tridecane involves analysis of both proton and carbon-13 spectra [5] [6]. In the proton Nuclear Magnetic Resonance spectrum, the characteristic signals are expected to appear according to established chemical shift patterns for alkyl halides [5]. The methylene protons adjacent to the bromine atom (CH₂Br) typically appear in the chemical shift range of 2-4 parts per million, which is characteristic for protons alpha to halogens [5].

The alkyl chain protons in the tridecane backbone exhibit typical alkane chemical shifts [5]. Methyl groups at the terminal positions of the chain appear around 0.9 parts per million, while the methylene protons of the alkyl chain resonate between 1.3-1.5 parts per million [5]. The methine proton at the sixth carbon position, which bears the bromomethyl substituent, is expected to appear slightly downfield due to the electron-withdrawing effect of the bromomethyl group [5].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides additional structural information for this compound [6]. The carbon bearing the bromine atom typically appears in the range of 25-35 parts per million for tertiary carbons attached to halogens [6]. The remaining alkyl carbons appear in their characteristic ranges, with terminal methyl carbons around 10-15 parts per million and methylene carbons in the 16-25 parts per million range [6].

Mass Spectrometry

Mass spectrometric analysis of 6-(Bromomethyl)tridecane follows characteristic fragmentation patterns observed for alkyl bromides [7]. The molecular ion peak appears at mass-to-charge ratio 277/279, displaying the characteristic isotope pattern for bromine-containing compounds [7]. The presence of bromine-79 and bromine-81 isotopes results in a doublet pattern with approximately 1:1 intensity ratio [7].

Common fragmentation pathways for alkyl halides include alpha-cleavage adjacent to the halogen-bearing carbon [7]. Loss of the bromomethyl group (CH₂Br, mass 95) from the molecular ion would produce a fragment at mass-to-charge ratio 182 [7]. Additionally, loss of hydrogen bromide (HBr, mass 81) is a characteristic fragmentation pattern for alkyl bromides, yielding a fragment at mass-to-charge ratio 196 [7].

The base peak in the mass spectrum typically corresponds to fragmentation of the alkyl chain, producing stable carbocation fragments [7]. The fragmentation pattern provides structural confirmation of the bromomethyl substitution position and the length of the alkyl chain [7].

Infrared Spectroscopy

Infrared spectroscopic analysis of 6-(Bromomethyl)tridecane reveals characteristic absorption bands that confirm the presence of both the alkyl chain and the bromomethyl functional group [8] [9]. The carbon-bromine stretching vibration appears in the fingerprint region between 750-500 wavenumbers, with alkyl bromides typically showing this absorption around 690-515 wavenumbers [8] [9].

The alkyl chain contributes several characteristic absorptions to the infrared spectrum [8]. Carbon-hydrogen stretching vibrations appear in the range of 2950-2840 wavenumbers, corresponding to the numerous methyl and methylene groups in the tridecane backbone [8]. Methylene bending vibrations are observed around 1480-1440 wavenumbers, while methyl bending appears at 1465-1440 and 1390-1365 wavenumbers [8].

The methylene group adjacent to bromine (CH₂Br) exhibits a characteristic wagging vibration in the region 1300-1150 wavenumbers, which is diagnostic for terminal alkyl halides [9]. This absorption, combined with the carbon-bromine stretch, provides definitive spectroscopic evidence for the bromomethyl functional group [9].

X-ray Crystallography

X-ray crystallographic studies of alkyl bromide compounds, including substituted tridecane derivatives, provide detailed information about molecular geometry and crystal packing arrangements [10]. The carbon-bromine bond length in alkyl bromides typically measures approximately 1.94 Ångströms, which is characteristic for single carbon-halogen bonds [10].

The tridecane backbone adopts an extended conformation in the solid state, with carbon-carbon bond lengths of approximately 1.54 Ångströms [10]. The tetrahedral geometry around each carbon atom is maintained throughout the alkyl chain [10]. The bromomethyl substituent extends from the main chain at the characteristic tetrahedral angle of approximately 109.5 degrees [10].

Crystal packing in alkyl bromide structures is typically governed by van der Waals interactions between the hydrocarbon chains [10]. The bromine atoms may participate in weak halogen bonding interactions with neighboring molecules, influencing the overall crystal structure [10]. The extended alkyl chains often adopt layered arrangements in the solid state to maximize intermolecular interactions [10].

Physical Properties

Physical State and Appearance

6-(Bromomethyl)tridecane exists as a liquid at room temperature, which is consistent with the physical properties of long-chain alkyl bromides . The compound is expected to be a clear to light yellow liquid, similar to other alkyl halides of comparable molecular weight [12] [13]. The relatively high molecular weight of 277.28 grams per mole contributes to its liquid state under standard conditions [1] [2] [3].

The appearance of alkyl bromides can vary from colorless to light yellow, depending on purity and storage conditions [12] [13]. The presence of the bromine atom imparts some polarity to the molecule, though the compound remains predominantly nonpolar due to the extensive hydrocarbon framework [14] [15].

Melting and Boiling Points

The melting and boiling points of 6-(Bromomethyl)tridecane can be estimated based on the properties of related alkyl bromides and the parent tridecane compound [16] [17] [18]. Long-chain alkyl bromides typically exhibit melting points below room temperature, with the exact value depending on the chain length and substitution pattern [16] [17].

Related compounds provide insight into the expected thermal properties. 1-Bromotridecane, which has a similar molecular weight and structure, exhibits a melting point of 4-7°C and a boiling point of 148-150°C at reduced pressure [16]. 1-Bromotetradecane, with a slightly higher molecular weight, shows a melting point of 5-6°C and a boiling point of 175-178°C at 27 hectopascals [17] [19].

CompoundMelting Point (°C)Boiling Point (°C)PressureReference
1-Bromotridecane4-7148-15010 mmHg [16]
1-Bromotetradecane5-6175-17827 hPa [17] [19]
Tridecane-5.5235.41013 hPa [18]

Density and Solubility

The density of 6-(Bromomethyl)tridecane is expected to be higher than that of the parent tridecane due to the presence of the heavy bromine atom [16] [17] [18]. Related alkyl bromides show densities in the range of 0.93-1.03 grams per cubic centimeter at room temperature [16] [17] [19]. 1-Bromotridecane exhibits a density of 1.03 grams per milliliter at 25°C, while 1-bromotetradecane shows a density of 0.932 grams per milliliter at 25°C [16] [19].

The solubility characteristics of 6-(Bromomethyl)tridecane follow typical patterns for alkyl halides [16] [17] [18]. The compound is expected to be insoluble in water due to its predominantly hydrocarbon nature and the inability to form hydrogen bonds [20] [14]. Water solubility is negligible for long-chain alkyl bromides, as demonstrated by the insolubility of related compounds [17] [19].

Solubility in organic solvents is anticipated to be good, particularly in nonpolar and moderately polar solvents [16] [17]. Related alkyl bromides show solubility in chloroform, methanol, and other organic solvents [16] [17]. The compound is expected to be miscible with hydrocarbons and other nonpolar organic liquids [20].

PropertyValueConditionsReference
Density (1-Bromotridecane)1.03 g/mL25°C [16]
Density (1-Bromotetradecane)0.932 g/mL25°C [19]
Water SolubilityInsoluble20-25°C [17] [19]
Organic Solvent SolubilitySolubleRoom temperature [16] [17]

Refractive Index

The refractive index of 6-(Bromomethyl)tridecane can be estimated based on the optical properties of related alkyl bromides and the contribution of the bromine atom to molecular refraction [16] [17] [21] [22]. The refractive index is influenced by both the molecular polarizability and the density of the compound [21] [22].

Related alkyl bromides exhibit refractive indices in the range of 1.45-1.46 at room temperature [16] [17]. 1-Bromotridecane shows a refractive index of approximately 1.457 at 20°C and 589 nanometers [16]. The presence of the bromine atom contributes significantly to the overall refractive index due to its high polarizability [21] [22].

The molar refraction contribution of bromine-containing functional groups has been studied extensively [21] [22]. The bromomethyl group is expected to contribute approximately 10-15 cubic centimeters per mole to the total molar refraction of the compound [21] [22]. This contribution, combined with that of the tridecane backbone, determines the overall refractive index of the molecule [21] [22].

Chemical Properties

Reactivity Profile

6-(Bromomethyl)tridecane exhibits characteristic reactivity patterns associated with alkyl bromides, particularly nucleophilic substitution and elimination reactions [23] [24] [14] [25]. The bromine atom serves as an excellent leaving group due to its moderate electronegativity and the stability of the bromide anion [14] [15]. The carbon-bromine bond is polarized, making the carbon atom electrophilic and susceptible to nucleophilic attack [14] [15].

The compound undergoes nucleophilic substitution reactions through both unimolecular and bimolecular mechanisms [23] [24] [25]. Primary alkyl bromides like the bromomethyl group typically favor the bimolecular mechanism, where nucleophilic attack occurs with simultaneous displacement of the bromide ion [23] [24]. Common nucleophiles include hydroxide ion, alkoxide ions, cyanide ion, and various amines [25].

Elimination reactions can also occur under appropriate conditions, particularly in the presence of strong bases [24]. The compound can undergo dehydrobromination to form alkenes, though this pathway is less favored for primary alkyl bromides compared to secondary or tertiary systems [24]. The reactivity is intermediate between that of alkyl chlorides and alkyl iodides, representing a compromise between reactivity and cost [14] [15].

The organobromine compound can participate in various synthetic transformations [14] [15]. These include Grignard reaction formation, reductive coupling processes, and metal-catalyzed cross-coupling reactions [14] [15]. The balanced reactivity of bromine makes it suitable for diverse synthetic applications .

Functional Group Analysis

The functional group analysis of 6-(Bromomethyl)tridecane reveals the presence of two distinct structural elements: the bromomethyl group and the alkyl chain framework [29]. The bromomethyl functional group (-CH₂Br) is the primary reactive site in the molecule, conferring the characteristic chemical properties associated with primary alkyl halides [23] [24] [25].

The carbon-bromine bond exhibits partial ionic character due to the electronegativity difference between carbon and bromine [14] [15]. Bromine has an electronegativity of 2.9 compared to carbon's 2.5, resulting in a polarized bond where the carbon bears a partial positive charge [14] [15]. This polarization makes the carbon atom electrophilic and susceptible to nucleophilic attack [14] [15].

The bond dissociation energy of the carbon-bromine bond is approximately 72.1 kilocalories per mole, which is intermediate between carbon-chlorine bonds (83.7 kilocalories per mole) and carbon-iodine bonds (57.6 kilocalories per mole) [14] [15]. This intermediate bond strength contributes to the balanced reactivity profile of alkyl bromides [14] [15].

The tridecane backbone provides a hydrophobic framework that influences the physical properties and solubility characteristics of the compound [14]. The long alkyl chain contributes to the compound's lipophilic nature and affects its behavior in various chemical environments . The positioning of the bromomethyl group at the sixth carbon creates a secondary carbon center that may influence the compound's reactivity patterns in certain reactions [23] [24].

Functional GroupBond Dissociation Energy (kcal/mol)Electronegativity DifferenceReference
C-Br72.10.4 [14] [15]
C-Cl83.70.6 [14] [15]
C-I57.60.2 [14] [15]

XLogP3

7.4

Dates

Last modified: 04-15-2024

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